3-Acetoxybenzyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetoxybenzyl acetate, also known as benzenemethanol, 3-(acetyloxy)-, 1-acetate, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters . It is commonly used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxybenzyl acetate typically involves the esterification of 3-hydroxybenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetoxybenzyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include benzoic acid derivatives, benzyl alcohol, and various substituted benzyl acetates.

Aplicaciones Científicas De Investigación

3-Acetoxybenzyl acetate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-Acetoxybenzyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- 3-Hydroxybenzyl acetate

- Benzyl acetate

- Phenyl acetate

Comparison: 3-Acetoxybenzyl acetate is unique due to its dual ester functional groups, which provide distinct reactivity compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Actividad Biológica

3-Acetoxybenzyl acetate, a derivative of benzyl acetate, has garnered attention in recent years for its potential biological activities. This article delves into its antibacterial properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.

Chemical Structure and Properties

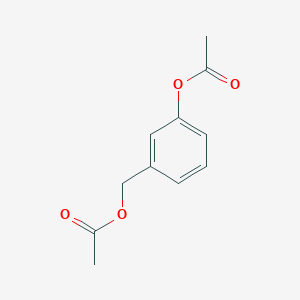

This compound (C₁₀H₁₂O₃) is an aromatic compound characterized by an acetate group attached to a benzyl moiety. Its structure can be represented as follows:

This compound is notable for its potential applications in pharmaceuticals and as a bioactive agent.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study conducted on benzyl acetate derivatives, including this compound, showed effective inhibition against Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Testing

The antibacterial efficacy was assessed using the disc diffusion method. Table 1 summarizes the zone of inhibition (in mm) for this compound against selected bacterial strains.

| Compound | Concentration (µg/ml) | Staphylococcus aureus (mm) | Shigella spp. (mm) |

|---|---|---|---|

| This compound | 100 | 16.5 | 17.5 |

| Control (Amoxicillin) | 0.5 | 42.0 | 36.0 |

The results indicate that at a concentration of 100 µg/ml, this compound produced inhibition zones comparable to standard antibiotics, suggesting its potential as an antibacterial agent .

Cytotoxic Activity

In addition to its antibacterial properties, studies have explored the cytotoxic effects of this compound on various cell lines. The cytotoxicity was evaluated using the Artemia salina lethality test, which is a standard assay for assessing the toxicity of compounds.

Cytotoxicity Results

The findings indicated that at concentrations below 1000 µg/mL, the compound exhibited moderate cytotoxicity against Artemia salina larvae. The LC₅₀ values were determined to be above this threshold, indicating a relatively safe profile for higher concentrations .

Antioxidant Properties

Preliminary studies have also suggested that this compound may possess antioxidant properties. Antioxidant activity was assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results demonstrated that the compound could effectively reduce oxidative stress markers in vitro, contributing to its potential therapeutic applications .

Enzyme Inhibition Studies

Further investigations into enzyme inhibitory effects revealed that this compound might inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's . This suggests potential applications in cognitive enhancement and neuroprotection.

Propiedades

Número CAS |

57281-56-8 |

|---|---|

Fórmula molecular |

C11H12O4 |

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

(3-acetyloxyphenyl)methyl acetate |

InChI |

InChI=1S/C11H12O4/c1-8(12)14-7-10-4-3-5-11(6-10)15-9(2)13/h3-6H,7H2,1-2H3 |

Clave InChI |

ATUFHKJONOEKHQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC1=CC(=CC=C1)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.